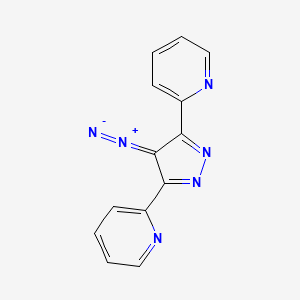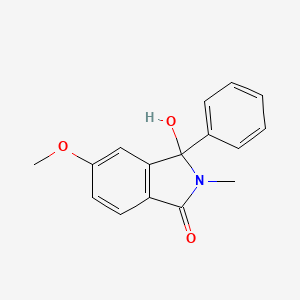![molecular formula C19H21N3O B14182559 Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]- CAS No. 857531-94-3](/img/structure/B14182559.png)
Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]- is a complex organic compound that features a phenol group, a methylamino group, and a pyrazole ring. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse chemical and biological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]- typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The phenol group is then introduced via electrophilic aromatic substitution, and the methylamino group is added through reductive amination .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and eco-friendly methodologies. Techniques such as microwave-assisted reactions and ultrasound-assisted reactions can enhance the efficiency and yield of the synthesis .
化学反応の分析
Types of Reactions
Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
科学的研究の応用
Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of agrochemicals and fluorescent materials.
作用機序
The mechanism of action of Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- Phenol, 4-[3-(dimethylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]
- Phenol, 4-[3-(ethylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]
- Phenol, 4-[3-(propylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]
Uniqueness
Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring, in particular, enhances its potential for various applications in chemistry, biology, and medicine .
特性
CAS番号 |
857531-94-3 |
|---|---|
分子式 |
C19H21N3O |
分子量 |
307.4 g/mol |
IUPAC名 |
4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]phenol |
InChI |
InChI=1S/C19H21N3O/c1-20-11-10-19(16-6-8-18(23)9-7-16)15-4-2-14(3-5-15)17-12-21-22-13-17/h2-9,12-13,19-20,23H,10-11H2,1H3,(H,21,22) |
InChIキー |
PAJNBJLDVKJXNX-UHFFFAOYSA-N |
正規SMILES |
CNCCC(C1=CC=C(C=C1)C2=CNN=C2)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


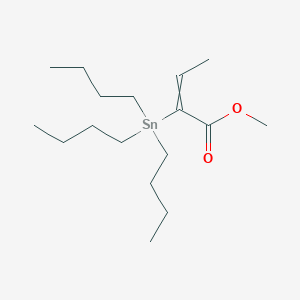
![4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14182495.png)
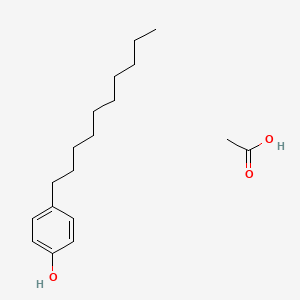
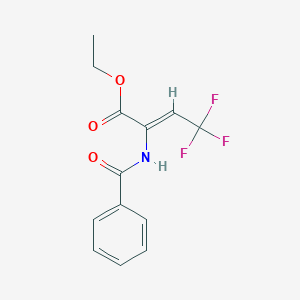
![4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol](/img/structure/B14182506.png)
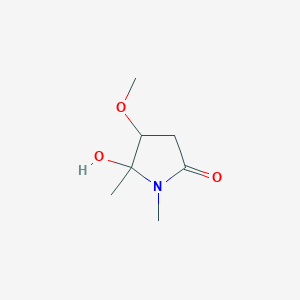
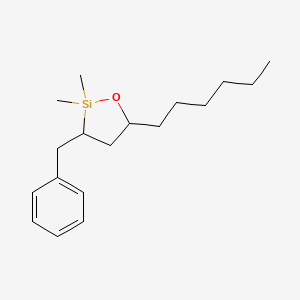
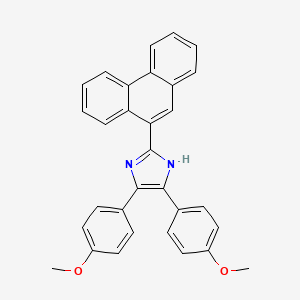
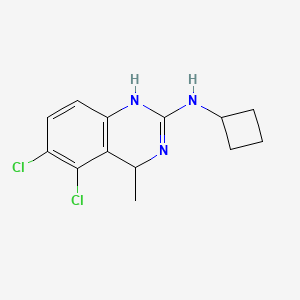
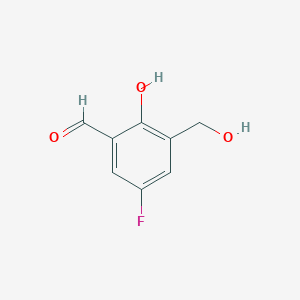
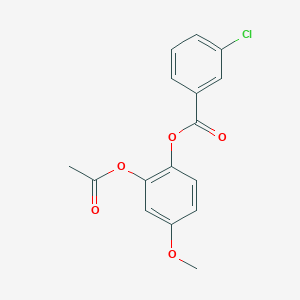
![5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one](/img/structure/B14182560.png)
